6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the heptenoic acid side chain and the dihydroxy groups. Common reagents used in these reactions include:
- Quinoline derivatives
- Heptenoic acid
- Hydroxylating agents
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Purification steps such as crystallization or chromatography
- Quality control measures to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce quinoline alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
- Inhibition of enzyme activity
- Modulation of receptor signaling
- Interference with cellular processes
Comparison with Similar Compounds
Similar Compounds
- 6-Heptenoic acid derivatives
- Quinoline derivatives with different substituents
- Other dihydroxy-substituted quinolines
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
121661-26-5 |
---|---|
Molecular Formula |
C26H28NNaO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
sodium;(E)-3,5-dihydroxy-7-[4-(4-methylphenyl)-2-propan-2-ylquinolin-3-yl]hept-6-enoate |
InChI |
InChI=1S/C26H29NO4.Na/c1-16(2)26-22(13-12-19(28)14-20(29)15-24(30)31)25(18-10-8-17(3)9-11-18)21-6-4-5-7-23(21)27-26;/h4-13,16,19-20,28-29H,14-15H2,1-3H3,(H,30,31);/q;+1/p-1/b13-12+; |
InChI Key |
CTVPLUVDXXWTKD-UEIGIMKUSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.